4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one
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Overview
Description
4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone core substituted with a diphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one typically involves the condensation of benzaldehyde derivatives with cyclohexanone derivatives under basic conditions. One common method is the Claisen-Schmidt condensation, where benzaldehyde reacts with 3-methylcyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
Benzylideneacetophenone: Similar structure but lacks the cyclohexadienone core.
Chalcone: Contains a similar α,β-unsaturated carbonyl system but with different substituents.
Dibenzylideneacetone: Similar in having two phenyl groups but differs in the overall structure.
Uniqueness
4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of a cyclohexadienone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
80826-82-0 |
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Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
4-benzhydrylidene-3-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H16O/c1-15-14-18(21)12-13-19(15)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI Key |
DHIKVDYZIQJDDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=CC1=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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